![molecular formula C17H20FN3O2 B2492814 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea CAS No. 1421512-23-3](/img/structure/B2492814.png)
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea
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Overview
Description
Urea derivatives are a significant class of organic compounds in medicinal chemistry, material science, and organic synthesis. Their versatility and diverse range of biological activities make them subjects of extensive research. The compound falls within this category, with potential relevance in various scientific applications.
Synthesis Analysis
Synthetic methods for urea derivatives often involve the reaction of amines with isocyanates or carbodiimides. For similar compounds, the synthesis can include nucleophilic substitution reactions, where specific catalysts and conditions are tailored to enhance yield and selectivity. For example, Gazieva et al. (2009) studied the α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea, showcasing a method for synthesizing glycoluril derivatives with potential structural similarities to the compound of interest (Gazieva et al., 2009).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by X-ray crystallography and spectroscopic techniques. Studies such as by Thakur et al. (2017) involve the structural characterization and molecular docking studies of synthesized urea/thiourea derivatives, providing insights into the conformations and potential interactions of these molecules (Thakur et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with specific biological targets in the body. If it’s used as a monomer in a polymer, its mechanism of action would involve reacting with other monomers to form a polymer chain .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties as a drug, future research might focus on conducting clinical trials. If it has potential as a monomer in a polymer, future research might focus on optimizing its polymerization process .
properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-21(2)15-9-3-12(4-10-15)16(22)11-19-17(23)20-14-7-5-13(18)6-8-14/h3-10,16,22H,11H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRALTCDMJMTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea |
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